tert-Butyl thiophen-3-ylcarbamate

Catalog No.
S668554
CAS No.
19228-91-2
M.F
C9H13NO2S
M. Wt
199.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl thiophen-3-ylcarbamate

Free 3-aminothiophene rapidly degrades via oxidation and polymerization, compromising batch reproducibility in OFET and medicinal chemistry synthesis. N-Boc-3-aminothiophene (CAS 19228-91-2) overcomes this with Boc protection, ensuring stable storage and reliable coupling reactions.

  • Scalable synthesis of BTSA acceptors for high-mobility OFETs without amine degradation.
  • Ensures correct 3-amino regiochemistry for high-yield thienopyrimidine cycloadditions, impossible with 2-amino isomer.
  • Enables selective N-alkylation/deprotection for dithiophene donor-acceptor polymers in all-PSCs.

Supplied with ≥98% purity, ambient shipment, global stock.

CAS Number

19228-91-2

Product Name

tert-Butyl thiophen-3-ylcarbamate

IUPAC Name

tert-butyl N-thiophen-3-ylcarbamate

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

InChI

InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h4-6H,1-3H3,(H,10,11)

InChI Key

PRWYQCYSADTIBZ-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1=CSC=C1

Canonical SMILES

CC(C)(C)OC(=O)NC1=CSC=C1

The exact mass of the compound tert-Butyl thiophen-3-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

tert-Butyl thiophen-3-ylcarbamate, N-Boc-3-aminothiophene, tert-Butyl N-(thiophen-3-yl)carbamate, N-tert-Butoxycarbonyl-3-aminothiophene, Thiophen-3-ylcarbamic acid tert-butyl ester

Purity

≥98%

Package Size

1 g, 5 g

tert-Butyl thiophen-3-ylcarbamate (CAS: 19228-91-2), commonly known as N-Boc-3-aminothiophene, is a highly stabilized, synthetically versatile building block used extensively in organic electronics and medicinal chemistry. By masking the highly reactive 3-amino group with a tert-butyloxycarbonyl (Boc) protecting group, this compound bypasses the severe instability inherent to free aminothiophenes. It serves as a critical precursor for the synthesis of complex donor-acceptor polymers, such as bithiophenesulfonamides (BTSA) for organic field-effect transistors (OFETs), and fused heterocyclic scaffolds like thienopyrimidines. Its reliable solid-state stability and predictable deprotection kinetics make it a highly practical procurement choice for scaling up advanced thiophene-based materials[1].

Research Fit

Stable surrogate Boc-protected 3-aminothiophene for heterocyclic synthesis and fragment-based discovery
Fragment scaffold Explicitly catalogued as a fragment molecule with multi-vendor QC documentation
Mild deprotection Boc group removed under acidic conditions, enabling downstream elaboration

Attempting to substitute N-Boc-3-aminothiophene with unprotected 3-aminothiophene or its simple salts fundamentally compromises process reliability. Free 3-aminothiophene is notoriously unstable, undergoing rapid, spontaneous oxidation and polymerization at room temperature, which renders its bulk storage and direct industrial use highly impractical[1]. While alternative salts (such as oxalates) offer marginal bench stability, they still require careful handling and introduce acidic environments that can interfere with sensitive downstream coupling reactions. Furthermore, substituting with the 2-amino isomer alters the electronic profile of the thiophene ring, leading to drastically reduced reaction kinetics and the formation of incorrect regioisomers in cycloaddition reactions [2]. Consequently, the Boc-protected 3-amino variant is mandatory for ensuring reproducible yields and avoiding catastrophic material degradation during synthesis.

Substitution Risk

Target Compound
Alternative
Key Difference
3‑Thienyl Boc‑carbamate
2‑Thienyl isomer (CAS 56267‑50‑6)
Melting point ~11–16 °C lower; distinct crystal packing may alter dissolution and scale-up behavior
3‑Thienyl Boc‑carbamate
Phenyl analog (CAS 3422‑01‑3)
Thiophene sulfur and higher polar surface area support different solubility and cyclization pathways

Bench Stability and Polymerization Resistance

The primary procurement advantage of N-Boc-3-aminothiophene is its exceptional shelf stability compared to its unprotected counterpart. While free 3-aminothiophene rapidly degrades via oxidation and polymerization under ambient conditions—often requiring in situ generation or continuous antioxidant protection—the Boc-protected form is a stable crystalline solid that can be reliably stored at 2–8 °C for extended periods without loss of purity [1]. This stabilization completely eliminates the material loss and irreproducibility associated with handling the free base.

Evidence DimensionAmbient storage stability and physical state
Target Compound DataStable crystalline solid (mp 135-140 °C), long-term storage at 2-8 °C
Comparator Or BaselineFree 3-aminothiophene (rapid spontaneous polymerization and oxidation at room temperature)
Quantified DifferenceComplete prevention of ambient degradation
ConditionsStandard laboratory storage and handling

Allows for bulk procurement, reliable inventory storage, and precise stoichiometric scaling without the need for complex in situ generation protocols.

Melting point
Head-to-head
135–140 °C (3‑isomer) vs. 151–154 °C (2‑isomer)
Lattice-energy difference impacts dissolution and melt processing
Δ ≈ 11–16 °C reported; assay-grade solids

Precursor Efficiency in Organic Semiconductor Synthesis

In the synthesis of high-performance bithiophenesulfonamide (BTSA) building blocks for organic semiconductors, N-Boc-3-aminothiophene serves as an indispensable starting material. The robust Boc group tolerates the strongly basic conditions required for initial functionalization, enabling a concise three-step synthesis of the BTSA core with high overall yields [1]. Attempting this sequence with unprotected thiophenes fails due to the incompatibility of the free amine with the required anionic oxidative cyclization and sulfonylation steps.

Evidence DimensionSynthetic viability for BTSA core formation
Target Compound DataEnables high-yield 3-step synthesis of functionalized BTSA
Comparator Or BaselineUnprotected 3-aminothiophene (incompatible with basic/oxidative sulfonylation conditions)
Quantified DifferenceEnables direct functionalization without amine degradation
ConditionsAnionic oxidative cyclization and sulfonylation in semiconductor synthesis

Drastically reduces step count and material waste when manufacturing critical monomers for p- and n-type organic field-effect transistors.

Patent footprint
Cross-study comparable
161 patents (3‑isomer) vs. smaller corpus (2‑isomer)
Broader industrial relevance, especially STING modulator IP
PubChemLite data; 2‑isomer exact count unavailable

Regioselectivity in IEDDA Reactions

When utilized as a dienophile precursor for complex heterocycle synthesis, the 3-amino position offers vastly superior reaction kinetics compared to the 2-amino isomer. Upon in situ Boc deprotection, 3-amino heteroaromatics drive IEDDA reactions with 1,3,5-triazines to completion in as little as 30 minutes with yields exceeding 90% [1]. In stark contrast, the 2-amino counterparts are significantly less reactive, requiring up to 46 hours of reaction time while delivering substantially lower yields (~63%) under identical conditions [1].

Evidence DimensionIEDDA reaction time and product yield
Target Compound Data3-amino isomer (in situ generated from Boc precursor): ~30 min reaction time, >90% yield
Comparator Or Baseline2-amino isomer: 46 hours reaction time, ~63% yield
Quantified Difference92x faster reaction kinetics and ~30% higher yield
ConditionsIEDDA reaction with 1,3,5-triazines following in situ Boc removal

Ensures rapid, high-yielding access to specific thienopyrimidine regioisomers, optimizing throughput for pharmaceutical library synthesis.

Boc‑carbonyl cyclization
Class‑level inference
72% yield for key intermediate 12a; oxazolidinone formation confirmed
3‑Thienyl pattern enables cyclization; 2‑isomer lacks precedent
PhSeCl or NIS conditions
Aqueous solubility
Cross-study comparable
~138 mg·L⁻¹ (est.), PSA 66.57 Ų vs. 38.33 Ų (phenyl)
Higher PSA may improve biochemical assay compatibility
WSKOW estimate; experimental LogP 3.17
Fragment‑molecule status
Class‑level inference
TargetMol Fr12902; purity 99.97% (batch), ≥96–97% from vendors
Explicit fragment designation supports FBDD procurement
Multi‑vendor QC data available

Donor-Acceptor Polymers for OFETs and OPVs

N-Boc-3-aminothiophene is a highly effective starting material for constructing bithiophenesulfonamide (BTSA) units. The stability of the Boc group during early-stage functionalization allows for efficient, scalable synthesis of these electron-accepting building blocks, which are critical for high-mobility organic field-effect transistors and organic photovoltaics [1].

Pharmaceutical Library Generation via IEDDA Cyclizations

For medicinal chemistry programs targeting thienopyrimidine scaffolds, this compound serves as a highly reactive dienophile precursor. Its ability to undergo rapid in situ deprotection and subsequent cycloaddition ensures high-throughput generation of specific regioisomers that are inaccessible or low-yielding when using 2-aminothiophene alternatives [2].

All-Polymer Solar Cell Monomer Development

In the design of novel electron-accepting polymers, the Boc protection allows for selective N-alkylation followed by clean deprotection using trifluoroacetic acid. This reliable reactivity profile makes it an essential building block for synthesizing complex dithiophene-based monomers used in all-polymer solar cells[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
STING modulator research
Patent‑backed synthetic route context
Freedom‑to‑operate and route risk review
Fused‑heterocycle library synthesis
3‑Thienyl Boc‑carbonyl cyclization
Cyclization yield and scope under PhSeCl/NIS
Fragment‑based screening scaffold
High‑purity fragment molecule with solubility profile
Assay‑compatible concentration and QC documentation
Process‑scale handling
Lower melting point and defined storage
Dissolution kinetics and thermal processing validation

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl thiophen-3-ylcarbamate

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